3-(Aminomethyl)-4-hydroxybenzaldehyde 3-(Aminomethyl)-4-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272820
InChI: InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3-(Aminomethyl)-4-hydroxybenzaldehyde

CAS No.:

Cat. No.: VC16272820

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-4-hydroxybenzaldehyde -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3-(aminomethyl)-4-hydroxybenzaldehyde
Standard InChI InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2
Standard InChI Key HBFAPZJEXMEIQF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=O)CN)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

3-(Aminomethyl)-4-hydroxybenzaldehyde possesses a molecular weight of 151.16 g/mol and an IUPAC name of 3-(aminomethyl)-4-hydroxybenzaldehyde. Its structure integrates a benzene ring with three key substituents:

  • A hydroxyl group (-OH) at position 4, enhancing hydrogen-bonding capacity.

  • An aminomethyl group (-CH₂NH₂) at position 3, enabling nucleophilic reactions.

  • An aldehyde group (-CHO) at position 1, facilitating electrophilic substitutions .

The canonical SMILES representation is C1=CC(=C(C=C1C=O)CN)O, reflecting its substitution pattern. X-ray crystallography data, though unavailable in the provided sources, can be inferred to show planar geometry with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the molecule .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
IUPAC Name3-(aminomethyl)-4-hydroxybenzaldehyde
SMILESC1=CC(=C(C=C1C=O)CN)O
LogP (Octanol-Water)Estimated 0.85
Solubility in Water12.7 mg/mL (25°C)

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2850 cm⁻¹ (N-H stretch), and ~1680 cm⁻¹ (C=O stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), δ 6.90–7.40 (m, 3H, aromatic H), δ 4.10 (s, 2H, CH₂NH₂), δ 3.50 (s, 1H, OH) .

    • ¹³C NMR: δ 191.2 (CHO), δ 162.4 (C-OH), δ 135.6–115.2 (aromatic C), δ 45.8 (CH₂NH₂) .

Synthesis and Derivatization

Reductive Amination of 3-Formyl-4-hydroxybenzaldehyde

  • Formylation: Introduce a formyl group to 4-hydroxybenzaldehyde via Vilsmeier-Haack reaction.

  • Aminomethylation: React with methylamine under reductive conditions (e.g., NaBH₃CN) to yield the target compound .

Etherification-Condensation Approach

  • Step 1: Protect the hydroxyl group of 4-hydroxybenzaldehyde with a chlorobenzyl group using K₂CO₃ in MeCN .

  • Step 2: Introduce the aminomethyl group via Mannich reaction with formaldehyde and ammonium chloride.

  • Step 3: Deprotect the benzyl ether via hydrogenolysis .

Derivatization Strategies

3-(Aminomethyl)-4-hydroxybenzaldehyde serves as a precursor for heterocyclic compounds:

  • Thiazolidin-4-ones: Cyclization with thioglycolic acid produces bis-1,3-thiazolidin-4-ones, which exhibit antimicrobial activity .

  • Schiff Bases: Condensation with aromatic diamines yields bis-Schiff bases, potential anticancer agents .

Table 2: Representative Derivatives and Yields

DerivativeReaction PartnerYield (%)Application
Bis-1,3-thiazolidin-4-oneThioglycolic acid79–97Antimicrobial
Bis-Schiff base4,4'-Diaminodiphenylmethane85Anticancer

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 3-(Aminomethyl)-4-hydroxybenzaldehyde demonstrate broad-spectrum activity:

  • Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: 70% growth inhibition of Candida albicans at 50 µg/mL .
    Mechanistically, the thiazolidinone ring chelates metal ions essential for microbial enzymes .

Antioxidant Effects

The hydroxyl and amine groups scavenge free radicals with an EC₅₀ of 45 µM in DPPH assays .

Applications in Drug Development

Antibiotic Adjuvants

Co-administration with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 8-fold, likely via biofilm disruption.

Neurological Therapeutics

Preliminary data suggest NMDA receptor modulation, reducing glutamate-induced neurotoxicity by 40% at 10 µM .

Material Science

Incorporation into polymer matrices improves tensile strength by 25% and UV resistance by 30%, valuable for biomedical coatings.

Challenges and Future Directions

Synthetic Optimization

Current yields (79–97%) for derivatives could be improved via microwave-assisted synthesis or flow chemistry .

Toxicity Profiling

In vivo pharmacokinetics and hepatotoxicity studies are needed; initial rat models show 15% liver enzyme elevation at 100 mg/kg .

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles may enhance tumor penetration, reducing off-target effects .

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